molecular formula C17H20N4OS B5889475 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole

Cat. No. B5889475
M. Wt: 328.4 g/mol
InChI Key: MXHGJGSUHORCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a popular choice for researchers.

Mechanism of Action

The mechanism of action of 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole has a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth and neurodegeneration. It has also been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole in lab experiments is its potential use in cancer treatment and neuroprotection. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for research on 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole. One direction could be to further study its mechanism of action, in order to optimize its use in cancer treatment and neuroprotection. Another direction could be to study its potential use in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, research could be done to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole involves the reaction of allyl bromide with 2-mercapto-N-(1-pyrrolidinyl)acetamide to form N-allyl-2-mercapto-N-(1-pyrrolidinyl)acetamide. This intermediate is then reacted with phenylhydrazine and triethylorthoformate to form the final product.

Scientific Research Applications

The potential applications of 4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole in scientific research are vast. This compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects.

properties

IUPAC Name

2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-2-10-21-16(14-8-4-3-5-9-14)18-19-17(21)23-13-15(22)20-11-6-7-12-20/h2-5,8-9H,1,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHGJGSUHORCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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